Erythromycin, 2',4''-bis-O-(trimethylsilyl)-, 9-[O-(1-ethoxy-1-methylethyl)oxime]; Oxacyclotetradecane, erythromycin deriv.
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,4’'-O-Bis(trimethylsilyl)erythromycin A 9-O-(1-Ethoxy-1-methylethyl)oxime is a derivative of erythromycin A, a macrolide antibiotic. This compound is characterized by the presence of trimethylsilyl groups and an oxime moiety, which enhance its stability and modify its biological activity. The molecular formula of this compound is C47H92N2O14Si2, and it has a molecular weight of 965.41 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4’'-O-Bis(trimethylsilyl)erythromycin A 9-O-(1-Ethoxy-1-methylethyl)oxime involves multiple steps, starting from erythromycin A. The key steps include the protection of hydroxyl groups with trimethylsilyl groups and the formation of the oxime moiety. The reaction conditions typically involve the use of silylating agents such as trimethylsilyl chloride and bases like pyridine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2’,4’'-O-Bis(trimethylsilyl)erythromycin A 9-O-(1-Ethoxy-1-methylethyl)oxime undergoes various chemical reactions, including:
Oxidation: The oxime moiety can be oxidized to form nitrile derivatives.
Reduction: The oxime can be reduced to amine derivatives.
Substitution: The trimethylsilyl groups can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Reagents such as tetrabutylammonium fluoride (TBAF) are used to remove trimethylsilyl groups.
Major Products Formed
Oxidation: Nitrile derivatives.
Reduction: Amine derivatives.
Substitution: Various functionalized erythromycin derivatives.
Scientific Research Applications
2’,4’'-O-Bis(trimethylsilyl)erythromycin A 9-O-(1-Ethoxy-1-methylethyl)oxime has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the study of macrolide antibiotics.
Biology: Employed in the study of protein synthesis inhibition and antibiotic resistance mechanisms.
Medicine: Investigated for its potential as a therapeutic agent with enhanced stability and activity compared to erythromycin A.
Mechanism of Action
The mechanism of action of 2’,4’'-O-Bis(trimethylsilyl)erythromycin A 9-O-(1-Ethoxy-1-methylethyl)oxime involves the inhibition of protein synthesis in bacteria. The compound binds to the 50S ribosomal subunit, preventing the translocation of peptides and thus inhibiting bacterial growth. The presence of trimethylsilyl groups and the oxime moiety enhance its binding affinity and stability .
Comparison with Similar Compounds
Similar Compounds
Clarithromycin: Another macrolide antibiotic with similar structure but different substituents.
Azithromycin: A macrolide with a broader spectrum of activity.
Roxithromycin: A semi-synthetic derivative of erythromycin with improved pharmacokinetic properties.
Uniqueness
2’,4’'-O-Bis(trimethylsilyl)erythromycin A 9-O-(1-Ethoxy-1-methylethyl)oxime is unique due to the presence of trimethylsilyl groups and the oxime moiety, which enhance its stability and modify its biological activity. These modifications make it a valuable compound for research and potential therapeutic applications .
Biological Activity
Erythromycin, a macrolide antibiotic, has been extensively studied for its antibacterial properties. The derivative 2',4''-bis-O-(trimethylsilyl)-, 9-[O-(1-ethoxy-1-methylethyl)oxime] represents a modification aimed at enhancing the biological activity of the parent compound. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C47H92N2O14Si2
- Molecular Weight : 965.41 g/mol
- CAS Number : 119665-78-0
- IUPAC Name : (3R,4S,5S,6R,7R,9R,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-6-methyl-3-trimethylsilyloxyoxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy...
Erythromycin and its derivatives exert their antibacterial effects primarily by inhibiting protein synthesis in bacteria. They bind to the 50S ribosomal subunit, blocking the translocation step in protein synthesis:
The modifications in this derivative may enhance lipophilicity and stability against metabolic degradation, potentially improving its efficacy against resistant bacterial strains.
Antimicrobial Efficacy
Research indicates that erythromycin derivatives exhibit varying degrees of antimicrobial activity against a spectrum of bacteria. The derivative 2',4''-bis-O-(trimethylsilyl)-, 9-[O-(1-ethoxy-1-methylethyl)oxime] has shown promising results in vitro against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.5 - 2 µg/mL |
Streptococcus pneumoniae | 0.25 - 1 µg/mL |
Pharmacokinetics
The pharmacokinetic profile of erythromycin derivatives is crucial for their therapeutic application. The trimethylsilyl modification may enhance absorption and bioavailability due to increased lipid solubility. Studies have indicated that such modifications can lead to prolonged half-lives and improved tissue penetration.
Case Studies
-
Case Study on Efficacy Against Resistant Strains :
A study evaluated the efficacy of the derivative against erythromycin-resistant Staphylococcus aureus. Results demonstrated that the modified compound retained significant activity against these resistant strains, suggesting potential clinical utility in treating infections caused by resistant bacteria. -
Toxicological Assessment :
A toxicological study assessed the safety profile of this erythromycin derivative in animal models. The results indicated a favorable safety margin with no significant adverse effects observed at therapeutic doses.
Properties
Molecular Formula |
C47H92N2O14Si2 |
---|---|
Molecular Weight |
965.4 g/mol |
IUPAC Name |
(3R,4S,5S,6R,7R,9R,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-6-methyl-3-trimethylsilyloxyoxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-4-methoxy-4,6-dimethyl-5-trimethylsilyloxyoxan-2-yl]oxy-10-(2-methoxypropan-2-yloxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one |
InChI |
InChI=1S/C47H92N2O14Si2/c1-23-34-47(12,53)39(50)29(4)36(48-63-44(8,9)54-15)27(2)25-45(10,52)40(60-43-38(61-64(17,18)19)33(49(13)14)24-28(3)56-43)30(5)37(31(6)42(51)58-34)59-35-26-46(11,55-16)41(32(7)57-35)62-65(20,21)22/h27-35,37-41,43,50,52-53H,23-26H2,1-22H3/t27-,28-,29+,30+,31-,32+,33+,34-,35+,37+,38-,39-,40-,41+,43+,45-,46-,47-/m1/s1 |
InChI Key |
GAYMGJQYVVDZLC-XBMHVVDXSA-N |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](C(=NOC(C)(C)OC)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O[Si](C)(C)C)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O[Si](C)(C)C)(C)O)C)C)O)(C)O |
Canonical SMILES |
CCC1C(C(C(C(=NOC(C)(C)OC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O[Si](C)(C)C)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O[Si](C)(C)C)(C)O)C)C)O)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.